Cas no 1239742-78-9 (6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine)

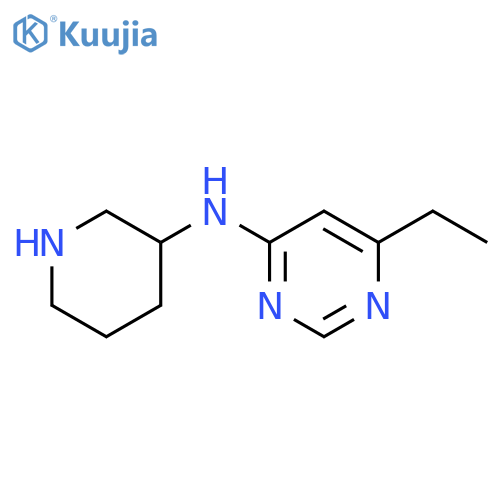

1239742-78-9 structure

商品名:6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine

CAS番号:1239742-78-9

MF:C11H18N4

メガワット:206.287421703339

CID:5559017

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 6-ethyl-N-3-piperidinyl-

- 6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine

- 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine

-

- インチ: 1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15)

- InChIKey: YMDHLBHODDTZFF-UHFFFAOYSA-N

- ほほえんだ: C1=NC(CC)=CC(NC2CCCNC2)=N1

じっけんとくせい

- 密度みつど: 1.104±0.06 g/cm3(Predicted)

- ふってん: 378.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.58±0.10(Predicted)

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1911-0115-5g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 5g |

$2394.0 | 2023-09-07 | |

| Life Chemicals | F1911-0115-1g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 1g |

$798.0 | 2023-09-07 | |

| TRC | E278581-100mg |

6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 100mg |

$ 210.00 | 2022-06-05 | ||

| TRC | E278581-500mg |

6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 500mg |

$ 750.00 | 2022-06-05 | ||

| Life Chemicals | F1911-0115-2.5g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 2.5g |

$1596.0 | 2023-09-07 | |

| Life Chemicals | F1911-0115-10g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 10g |

$3352.0 | 2023-09-07 | |

| TRC | E278581-1g |

6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 1g |

$ 1135.00 | 2022-06-05 | ||

| Life Chemicals | F1911-0115-0.25g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 0.25g |

$720.0 | 2023-09-07 | |

| Life Chemicals | F1911-0115-0.5g |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |

1239742-78-9 | 95%+ | 0.5g |

$758.0 | 2023-09-07 |

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1239742-78-9 (6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬